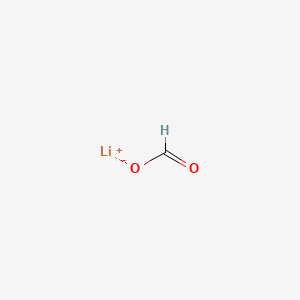

Lithium formate

Description

Historical Context of Lithium Formate (B1220265) Investigations

The scientific investigation of lithium formate monohydrate dates back to the early 20th century. Initial crystallographic data were published by I. Nitta in 1928, which established its orthorhombic crystal system. rspublication.com However, a complete determination of its crystal structure, including the positions of all hydrogen atoms, was not accomplished until much later.

A notable advancement in understanding the compound came from Raman spectroscopy studies in 1970, which provided insights into the tetrahedral coordination of the lithium ion and the arrangement of formate ions and hydrogen bonds within the crystal lattice. In the same year, its significant nonlinear optical (NLO) properties were reported, sparking interest in its potential for optical applications. aip.org Research into the thermal decomposition of alkali metal formates, including this compound, was conducted in the late 1930s and early 1940s by researchers like Freidlin, establishing its unique decomposition pathway compared to other salts in its class. nih.gov More recent decades have seen a surge in research focusing on its application in specialized areas such as radiation dosimetry. uio.noresearchgate.net

Significance of this compound in Fundamental Chemical Science

The significance of this compound in fundamental chemical science stems primarily from its crystal structure. It crystallizes in the non-centrosymmetric space group Pbn2₁, a crucial characteristic for exhibiting second-order nonlinear optical (NLO) effects. researchgate.net This has made this compound monohydrate a benchmark material for studying second-harmonic generation (SHG), where it demonstrates conversion efficiency comparable to, and in some cases exceeding, that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). rspublication.comresearchgate.net

Furthermore, the compound serves as an important model for studying radiation-induced radicals in solids. When exposed to ionizing radiation, stable radical species, primarily the CO₂⁻ radical, are formed and trapped within the crystal lattice. diva-portal.orgrsc.org The stability and distinct spectroscopic signature of these radicals make this compound a highly sensitive material for electron paramagnetic resonance (EPR) spectroscopy, which has led to its development as a dosimeter for measuring radiation doses in medical and industrial applications. uio.nodiva-portal.org Its well-defined structure also provides a clear framework for investigating ion-molecule interactions and hydrogen bonding networks in a crystalline environment.

Overview of Key Research Areas and Methodologies Pertaining to this compound

Research on this compound is concentrated in several key areas, employing a range of advanced analytical techniques.

Crystallography and Crystal Growth: The growth of high-quality single crystals, typically by slow evaporation from aqueous solutions, is a foundational research activity. rspublication.comresearchgate.net The primary analytical tool is single-crystal X-ray diffraction (XRD), used to precisely determine the unit cell dimensions and atomic positions, confirming its orthorhombic structure. rspublication.comresearchgate.net

Nonlinear Optics (NLO): The NLO properties of this compound are a major research focus. The Kurtz-Perry powder technique is a common methodology for evaluating its second-harmonic generation (SHG) efficiency, using a Q-switched Nd:YAG laser. rspublication.comresearchgate.net Studies also measure its transparency range using UV-Vis spectroscopy and its laser damage threshold, which are critical parameters for optical device applications. researchgate.net

Spectroscopic Studies: A variety of spectroscopic methods are employed to probe its structure and properties.

FT-IR and Raman Spectroscopy: These techniques are used to identify and analyze the vibrational modes of the formate ion and water molecules, confirming the compound's functional groups and providing insight into the crystalline environment and solution structures. researchgate.netresearchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) and ENDOR: EPR, along with Electron Nuclear Double Resonance (ENDOR), is central to the study of radiation-induced free radicals in this compound. diva-portal.orgrsc.orgbioone.org These methods allow for the identification and characterization of radical species and their interactions with surrounding nuclei, which is the basis for its use in dosimetry. uio.nodiva-portal.org

Thermal Analysis: The thermal stability and decomposition of this compound monohydrate are investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net These studies have shown that, unlike sodium and potassium formate, this compound does not yield an oxalate (B1200264) upon heating, instead decomposing to lithium carbonate. scispace.comakjournals.com

Materials Science: In materials science, research explores its use as a component in the development of lithium-ion batteries and as a precursor for synthesizing other lithium-containing materials. samaterials.comchemimpex.comresearchgate.net

Data Tables

Table 1: Crystallographic Properties of this compound Monohydrate (LFMH) Data sourced from multiple crystallographic studies. rspublication.comresearchgate.net

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbn2₁ |

| Lattice Parameters | a ≈ 6.48 - 6.50 Å |

| b ≈ 9.96 - 9.97 Å | |

| c ≈ 4.84 - 4.85 Å | |

| Formula Units (Z) | 4 |

| Molecular Formula | HCO₂Li·H₂O |

Table 2: Selected Nonlinear Optical (NLO) Properties of this compound Monohydrate (LFMH) Data represents findings from various NLO characterization studies. rspublication.comaip.orgresearchgate.net

| Property | Reported Value(s) |

| Lower UV Cut-off Wavelength | ~240 - 250 nm |

| SHG Efficiency (vs. KDP) | 0.9 to 1.12 times that of KDP |

| Laser Damage Threshold | ~1.5 GW/cm² |

| Phase-Matchable Wavelengths | Wide range, including 1064 nm |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

556-63-8 |

|---|---|

Molecular Formula |

CH2LiO2 |

Molecular Weight |

53.0 g/mol |

IUPAC Name |

lithium;formate |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3); |

InChI Key |

WDABCHFVYNJWNU-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)[O-] |

Canonical SMILES |

[Li].C(=O)O |

Other CAS No. |

556-63-8 |

Pictograms |

Irritant |

Related CAS |

64-18-6 (Parent) |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Synthesis and Growth Methodologies for Crystalline Lithium Formate

Solution Growth Techniques for Lithium Formate (B1220265) Monohydrate Single Crystals

Solution growth is the most common approach for producing lithium formate monohydrate single crystals. This involves dissolving the this compound salt in a suitable solvent to create a saturated or supersaturated solution, from which crystals can form as the solvent evaporates or the temperature is altered.

Slow Evaporation Methodologies for this compound Monohydrate

The slow evaporation technique is a widely used method for growing this compound monohydrate single crystals. ijeas.orgrspublication.comresearchgate.net This process involves dissolving commercially available this compound monohydrate in a solvent, typically double-distilled water, to create a saturated solution. ijeas.orgrspublication.com The solution is then filtered to remove any impurities and left in a controlled environment to allow the solvent to evaporate slowly. sathyabama.ac.in Over a period, typically ranging from 30 to 35 days, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. rspublication.com This method has been successfully employed to grow both undoped and doped this compound monohydrate crystals. ijeas.orgneliti.com

The general steps for the slow evaporation method are as follows:

Preparation of the solution: A supersaturated solution is created by dissolving the solute in an appropriate solvent. sathyabama.ac.in

Selection of the container: A clean and smooth container is chosen to prevent interference with crystal growth. sathyabama.ac.in

Controlled evaporation: The solvent is allowed to evaporate slowly under controlled temperature and humidity. sathyabama.ac.in

Crystal growth: As the solvent evaporates, the solute concentration increases, leading to the formation of crystals. sathyabama.ac.in

Harvesting: The grown crystals are carefully removed from the solution. sathyabama.ac.in

Temperature-Controlled Crystallization Approaches for this compound

Temperature plays a significant role in the crystallization of this compound. The solubility of this compound in water is temperature-dependent, a property that can be harnessed for crystal growth. While slow evaporation is common, temperature-controlled methods can also be employed. For instance, a saturated solution can be slowly cooled to induce crystallization.

In the context of drowning-out crystallization, temperature has been shown to influence the yield of this compound precipitate. mdpi.com Higher temperatures can lead to an increased yield. mdpi.com It is also noted that this compound crystallizes with a water molecule up to a temperature of 364.15 K. mdpi.com

Factors Influencing this compound Crystal Growth

Several factors can significantly impact the growth, quality, and properties of this compound crystals. These include the choice of solvent, the purity of the starting materials, and the introduction of dopants.

Solvent System Effects on this compound Crystallization

The solvent system is a critical factor in the crystallization process. While water is a common solvent for this compound, the addition of other solvents, known as antisolvents, can be used to induce precipitation in a technique called drowning-out crystallization. mdpi.commdpi.com This method is particularly useful for substances that are highly soluble in water. mdpi.com

The addition of a water-miscible organic antisolvent, such as ethanol, decreases the dielectric constant of the solution. mdpi.commdpi.com This reduction in the dielectric constant enhances the electrostatic interaction between ions of opposite charge, promoting the formation of insoluble ionic species and leading to precipitation. mdpi.com In the ternary system of this compound, water, and ethanol, the amount of antisolvent can be optimized to achieve the highest process yield. mdpi.com

The choice of solvent can also affect the purity of the final crystalline product. For instance, in the crystallization of other lithium salts like LiPF₆, certain solvents like ethers can form complexes with the salt, leading to solvent residues in the final product. google.com

Precursor Chemistry and Purity in this compound Synthesis

The purity of the precursor materials is fundamental to growing high-quality crystals. Commercially available this compound monohydrate is often used as the starting material. rspublication.comresearchgate.net To enhance purity, a re-crystallization process can be performed before initiating the final crystal growth. ijeas.org

In a broader context of synthesizing lithium-containing materials for applications like lithium-ion batteries, various lithium precursors are used, including lithium carbonate and lithium hydroxide (B78521). researchgate.net this compound itself can serve as a lithium salt precursor, which is uniformly mixed with other precursors for cathode materials. samaterials.com The synthesis of complex materials like lithium ferrite (B1171679) can also start from lithium-containing precursors, including lithium hexa(formato)ferrate(III). akjournals.comresearchgate.net The purity and stoichiometry of these precursors are critical for the properties of the final material.

Doping Strategies and Their Impact on this compound Crystal Growth (e.g., Magnesium Sulfate (B86663) Doping)

Doping involves intentionally introducing impurities into the crystal lattice to modify its properties. In the case of this compound monohydrate, doping with magnesium sulfate (MgSO₄) has been studied. ijeas.orgneliti.com To achieve this, a specific mole percentage of magnesium sulfate is added to the this compound solution during the crystal growth process. ijeas.org

The incorporation of dopants like magnesium sulfate has been shown to alter the properties of this compound monohydrate crystals. For example, doping with magnesium sulfate can enhance the second-harmonic generation (SHG) efficiency and the laser damage threshold (LDT) of the crystals. ijeas.org It can also affect the mechanical properties, such as microhardness. ijeas.org The presence of the dopant in the crystal lattice is confirmed by techniques like Energy Dispersive X-ray Analysis (EDAX). ijeas.org It is important to note that the addition of the dopant does not typically alter the fundamental crystal structure. ijeas.org

The pH of the growth solution can also be a critical factor, especially when using certain dopants. For instance, in the growth of EDTA-doped lithium sulphate monohydrate, the pH of the solution was found to strongly affect the crystal formation.

Anhydrous this compound Synthesis Considerations

The synthesis of anhydrous this compound (CHLiO₂) requires specific methodologies to circumvent the propensity of this compound to crystallize from aqueous solutions as a monohydrate (CHLiO₂·H₂O). researchgate.net The preparation of the anhydrous form is principally achieved through two main routes: the dehydration of its monohydrate and the direct reaction of lithium compounds with formic acid under controlled conditions.

A prevalent method for producing anhydrous this compound is the dehydration of this compound monohydrate. This can be accomplished through thermal treatment or by using chemical desiccants. Thermal dehydration is a complex, multi-stage process. akjournals.comakjournals.com Studies using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) show the dehydration process occurs in two main stages between 300 K and 440 K. akjournals.com The kinetics of this dehydration have been studied under vacuum at temperatures between 317 K and 353 K (44 °C to 80 °C). researchgate.net

The dehydration process results in the formation of a low-temperature anhydrous polymorph, designated as LiHCOO-II. researchgate.net This phase is stable up to 228 °C, at which point it undergoes a phase transition to the high-temperature polymorph, LiHCOO-I. researchgate.net The LiHCOO-I form is stable until it melts at approximately 272 °C. researchgate.net Chemical dehydration offers an alternative to thermal methods. Drying this compound monohydrate over a potent desiccant, such as phosphorus pentoxide (P₄O₁₀), also yields the low-temperature anhydrous phase, LiHCOO-II. researchgate.net

Direct synthesis from lithium precursors is another viable route. The reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) with formic acid (CH₂O₂) is a common starting point. lookchem.comfrontiersin.org To obtain the anhydrous product directly and prevent the formation of the monohydrate, the reaction conditions must be carefully managed. For instance, dissolving lithium carbonate in formic acid at elevated temperatures (e.g., 90°C) followed by controlled crystallization can yield this compound crystals that are subsequently dried at high temperatures, such as 150°C, to ensure the removal of water. frontiersin.org Another approach involves reacting industrial-grade lithium carbonate with a formic acid solution and then filtering the resulting this compound solution. google.com

The growth of single crystals of anhydrous this compound presents further challenges. Crystals of the LiHCOO-II polymorph have been grown by the slow evaporation of a saturated solution of anhydrous this compound in absolute methanol. researchgate.net

Below are data tables summarizing the synthesis methods and properties of anhydrous this compound polymorphs.

Table 1: Synthesis Methods for Anhydrous this compound

| Method | Precursor(s) | Key Conditions | Resulting Product/Polymorph | Reference |

|---|---|---|---|---|

| Thermal Dehydration | This compound monohydrate | Heating between 300 K - 440 K | Anhydrous this compound (LiHCOO-II) | akjournals.com |

| Chemical Dehydration | This compound monohydrate | Drying over Phosphorus Pentoxide (P₄O₁₀) | Anhydrous this compound (LiHCOO-II) | researchgate.net |

| Direct Synthesis | Lithium carbonate, Formic acid | Reaction at 90°C, followed by drying at 150°C | Anhydrous this compound | frontiersin.org |

Table 2: Properties of Anhydrous this compound Polymorphs

| Property | LiHCOO-II (Low-Temperature Phase) | LiHCOO-I (High-Temperature Phase) | Reference |

|---|---|---|---|

| Crystal System | Hexagonal | Monoclinic | researchgate.net |

| Formation Method | Thermal or chemical dehydration of monohydrate | Heating LiHCOO-II above transition temperature | researchgate.net |

| Thermal Stability | Stable up to 228 °C | Stable from 228 °C to melting point (272 °C) | researchgate.net |

| Transition | Transforms to LiHCOO-I at 228 °C | Melts at 272 °C | researchgate.net |

Advanced Structural Characterization of Lithium Formate

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Lithium Formate (B1220265)

X-ray and neutron diffraction are powerful analytical methods that have been employed to elucidate the intricate crystal structure of lithium formate monohydrate. These techniques provide detailed information on the crystal system, the dimensions of the unit cell, and the specific locations of each atom, including hydrogen, which is crucial for understanding hydrogen bonding.

Studies have consistently identified that this compound monohydrate (HCOOLi·H₂O) crystallizes in the orthorhombic system. tandfonline.comtandfonline.comrspublication.com The systematic absences of certain reflections in the diffraction patterns, specifically 0kl with k=2n+1 and h0l with h+l=2n+1, pointed to the space group being either Pbnm or Pbn2₁. iucr.org Given that the crystal exhibits piezoelectric properties, the non-centrosymmetric space group Pbn2₁ was definitively assigned. tandfonline.comiucr.org Each unit cell of this compound monohydrate contains four molecules. iucr.orgresearchgate.net

The dimensions of the unit cell of this compound monohydrate have been precisely determined by single-crystal X-ray diffraction. Different studies have reported slightly varying, yet consistent, parameters. These refinements are crucial for accurate structural analysis.

| Parameter | Enders-Beumer & Harkema (1973) iucr.org | Rao & Viswamitra (1971) tandfonline.com | S. a G. et al. (2014) rspublication.com |

|---|---|---|---|

| a (Å) | 6.483 (4) | 6.504 (10) | 4.848 (2) |

| b (Å) | 9.973 (7) | 9.989 (10) | 6.502 (3) |

| c (Å) | 4.847 (5) | 4.856 (5) | 9.958 (4) |

| Volume (ų) | 313.3 | 315.4 | 333.88 (2) |

The precise coordinates of each atom within the asymmetric unit of the crystal lattice, along with their thermal vibration parameters, have been determined. These parameters, presented in the table below from a 1973 study, provide a detailed map of the crystal's structure. iucr.org The thermal parameters (Uij) describe the anisotropic vibration of the atoms.

| Atom | x | y | z |

|---|---|---|---|

| C | 0.3876 (2) | 0.0818 (1) | 0.0457 (4) |

| O(1) | 0.4001 (2) | 0.1895 (1) | -0.0387 (3) |

| O(2) | 0.4220 (2) | -0.0076 (1) | -0.0886 (3) |

| O(3) (water) | 0.3893 (2) | 0.3340 (1) | 0.4571 (3) |

| Li | 0.3844 (5) | 0.1601 (3) | 0.4357 (9) |

The distances between bonded atoms and the angles they form are fundamental to defining the molecular geometry within the crystal. In this compound monohydrate, the Li-O and C-O bond lengths are of particular interest. One study reported a significant difference in the C-O bond lengths, suggesting different environments for the two oxygen atoms. iucr.org However, a more accurate study found the C-O bond lengths to be nearly equal, proposing that the effect of hydrogen bonding on one oxygen atom compensates for the coordination to an additional lithium ion by the other. iucr.org

| Bond/Angle | Enders-Beumer & Harkema (1973) iucr.org | Rao & Viswamitra (1971) tandfonline.comtandfonline.com |

|---|---|---|

| Formate Ion | ||

| C-O(1) | 1.251 (2) | 1.213 (12) |

| C-O(2) | 1.248 (2) | 1.279 (12) |

| O(1)-C-O(2) | 125.5 (2)° | 125.8 (9)° |

| Lithium Coordination | ||

| Li-O(1) | 1.938 (4) | Mean Li-O: 1.95 |

| Li-O(2') | 1.923 (4) | |

| Li-O(2'') | 1.954 (4) | |

| Li-O(3''') (water) | 1.974 (4) |

The lithium ion (Li⁺) in this compound monohydrate is found in a five-fold coordination environment, surrounded by five oxygen atoms. researchgate.net This arrangement forms a distorted pyramid with an almost rectangular base. researchgate.net More specifically, the Li⁺ ion is tetrahedrally coordinated to three oxygen atoms from formate groups and one oxygen atom from a water molecule. The Li-O distances range from 1.923 Å to 1.974 Å. Neighboring lithium-oxygen tetrahedra, related by a screw axis, share a corner to form infinite chains that extend along the c-axis of the crystal. tandfonline.comtandfonline.com

Hydrogen Bonding Networks in this compound Monohydrate

Electron Diffraction Techniques for Structural Elucidation of this compound

While single-crystal X-ray diffraction (XRD) has been the primary method for determining the crystal structure of this compound monohydrate, advanced electron diffraction techniques offer powerful, complementary approaches for structural elucidation, particularly for challenging samples. researchgate.net Techniques such as three-dimensional electron diffraction (3DED), also known as Microcrystal Electron Diffraction (MicroED), are revolutionary for analyzing crystalline materials. escholarship.org

These methods are exceptionally well-suited for determining the atomic structures of materials that yield crystals too small for conventional XRD analysis. mdpi.comrsc.org The strong interaction of electrons with matter makes it possible to obtain high-resolution diffraction data from nano- or submicron-sized crystals, which are often orders of magnitude smaller than those required for X-ray techniques. escholarship.orgmdpi.com This is a significant advantage when large, high-quality single crystals are difficult to grow, a common challenge in materials science.

Modern electron diffraction methodologies, including continuous rotation electron diffraction (cRED), involve rotating a nanocrystal in a transmission electron microscope (TEM) and collecting a series of electron diffraction patterns. rsc.org These patterns are then combined to reconstruct a three-dimensional map of the reciprocal lattice, from which the crystal structure can be solved and refined. mdpi.com This approach has been successfully applied to determine the structures of complex materials, from metal-organic frameworks (MOFs) to beam-sensitive organic compounds and other lithium-containing silicates. mdpi.comrsc.orgacs.org

For a compound like this compound, should analysis of nanocrystalline powders or thin films be required, 3DED/MicroED would be an invaluable tool. It could resolve ambiguities that might arise from powder X-ray diffraction (PXRD) data, where peak overlapping can complicate structure determination. acs.org Furthermore, because electrons are charged particles, they probe the electrostatic potential of the material. This means that in addition to determining atomic positions, electron diffraction can provide detailed maps of charge distribution, offering deeper insights into the bonding environment within the this compound crystal. escholarship.org

Structural Comparisons of this compound with Analogous Alkali Metal Formate Compounds

The crystal structure of this compound, specifically its monohydrate form (LiHCOO·H₂O), serves as a foundational member of the alkali metal formate series. Comparing its structure with the anhydrous formates of other alkali metals—sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs)—reveals systematic trends related to the increasing size of the metal cation.

This compound monohydrate crystallizes in the orthorhombic system with the space group Pbn2₁. researchgate.net Its structure features a lithium ion tetrahedrally coordinated to oxygen atoms.

Moving down the group to sodium formate (HCOONa), the crystal system changes to monoclinic. acs.org The anhydrous formates of potassium (HCOOK), rubidium (HCOORb), and cesium (HCOOCs), however, all crystallize in the orthorhombic system. Notably, rubidium and cesium formate are isomorphous, sharing the same space group, Pbcm. This indicates that the packing arrangement of the formate ions and cations is very similar for these two larger alkali metals.

The following interactive table summarizes the key crystallographic data for this compound monohydrate and the anhydrous forms of its alkali metal analogues.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| This compound Monohydrate | LiHCOO·H₂O | Orthorhombic | Pbn2₁ | 6.483 | 9.973 | 4.847 | 90 |

| Sodium Formate | HCOONa | Monoclinic | C2/c | 6.19 | 6.72 | 6.49 | 121.7 |

| Potassium Formate | HCOOK | Orthorhombic | Cmcm | 5.887 | 6.791 | 7.024 | 90 |

| Rubidium Formate | HCOORb | Orthorhombic | Pbcm | 4.6172 | 9.1822 | 7.3525 | 90 |

| Cesium Formate | HCOOCs | Orthorhombic | Pbcm | 4.7938 | 9.5339 | 7.9101 | 90 |

Vibrational Spectroscopy and Dynamics of Lithium Formate

Infrared (IR) Spectroscopy Investigations of Lithium Formate (B1220265)

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystals. In the case of lithium formate, IR studies have focused on identifying the characteristic frequencies of the formate ion and understanding how they are affected by the crystalline environment.

The carboxylate group (COO⁻) of the formate ion gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(COO⁻)) and a symmetric stretch (ν_s(COO⁻)). The frequencies of these modes are sensitive to the nature of the coordinating metal ion. spectroscopyonline.com For ionic formates in general, the asymmetric stretching modes are typically observed in the range of 1613–1550 cm⁻¹, while the symmetric stretching modes appear between 1387–1311 cm⁻¹. acs.org

In carboxylate salts, the interaction between the metal cation and the carboxylate group can be categorized into different coordination modes, such as ionic, unidentate, bidentate, and bridging. 911metallurgist.com For alkali metal salts like this compound, the interaction is primarily ionic. This results in a symmetrical structure for the carboxylate ion where both oxygen atoms are associated equally with the metal cation. 911metallurgist.com The characteristic absorption bands for this type of ionic interaction fall within the 1650-1540 cm⁻¹ range for the asymmetric vibration and 1450-1360 cm⁻¹ for the symmetric vibration. spectroscopyonline.com The positions of these bands suggest a carbon-oxygen bond order of approximately 1.5. spectroscopyonline.com

The table below presents the observed infrared absorption frequencies for polycrystalline this compound, highlighting the key vibrational modes of the formate ion.

| Vibrational Assignment | Frequency (cm⁻¹) in Li(HCO₂)·H₂O |

| Asymmetric COO⁻ Stretch (ν_as) | 1590 |

| Symmetric COO⁻ Stretch (ν_s) | 1370, 1359 |

| CH Bending (δ_CH) | 1384 |

| OCO Bending (δ_OCO) | 785 |

Data sourced from Harvey et al. (1963).

Investigations into both polycrystalline and single crystal samples of this compound monohydrate have provided a comprehensive understanding of its vibrational properties. Polycrystalline spectra offer a general overview of the absorption bands, while polarized spectra of single crystals allow for the determination of the symmetry of the vibrational modes. cdnsciencepub.comcapes.gov.br

This compound monohydrate crystallizes in the orthorhombic system with the space group Pbn2₁. researchgate.netresearchgate.net Studies on single crystals have utilized polarized infrared reflection measurements to analyze the symmetry of the formate ion and the nature of the hydrogen bonding involving the water molecules. capes.gov.br The interpretation of these polarized spectra indicates that the symmetry of the formate ion in the crystal is influenced by an asymmetric crystalline field. capes.gov.br

The infrared spectrum of polycrystalline this compound shows distinct features, including the splitting of certain fundamental vibrations, which can be attributed to the crystal structure. cdnsciencepub.com For instance, the spectrum of this compound exhibits splitting in the region of the CH bending mode, a feature that differs from sodium and potassium formates due to their different crystal structures. cdnsciencepub.com

Factor group analysis is a theoretical method used to predict the number and symmetry of vibrational modes in a crystal that are active in infrared and Raman spectroscopy. arizona.eduspectroscopyonline.com This analysis is based on the crystal's space group and the arrangement of atoms within the unit cell. arizona.edu For this compound monohydrate (space group Pbn2₁), the unit cell contains four formula units. researchgate.net

The application of factor group analysis to crystalline formates helps to explain the observed splitting of the fundamental vibrational modes of the formate ion. cdnsciencepub.com In the isolated state, the formate ion has C₂ᵥ symmetry and is expected to have six fundamental vibrations. However, in the crystal lattice, the symmetry of the ion's site and the interactions between the ions in the unit cell can cause these modes to split into multiple components. A single crystal study of this compound would be beneficial to specifically characterize the space group and determine if the formate ions occupy special positions within the lattice. cdnsciencepub.com

Analysis of Polycrystalline and Single Crystal Infrared Spectra of this compound

Raman Spectroscopy Studies of this compound

Raman spectroscopy complements infrared spectroscopy by providing information on different types of vibrational modes, particularly those involving symmetric vibrations and motions of the crystal lattice.

Raman studies of this compound monohydrate have successfully identified the internal vibrations of the formate ion. These include the C-H stretching, C-O stretching, and O-C-O bending modes. The twisting and wagging modes of the formate ion in this compound monohydrate have been observed in the low-frequency region of the Raman spectrum, specifically around 129-133 cm⁻¹ and 164-174 cm⁻¹, respectively. cdnsciencepub.com The rocking mode of the formate ion has been identified as a doublet in the Raman spectrum of the microcrystalline solid at 78 and 70 cm⁻¹. cdnsciencepub.com

Computational studies using Density Functional Theory (DFT) have also been employed to simulate the Raman spectra of this compound, showing good agreement with experimental results. harvard.edu These calculations help in the precise assignment of the observed vibrational bands. harvard.edu

The following table summarizes the characteristic Raman active vibrational frequencies for this compound.

| Vibrational Assignment | Frequency (cm⁻¹) in HCO₂Li |

| C-H Stretch | 2865 |

| Asymmetric O-C-O Stretch | 1629 |

| Symmetric O-C-O Stretch | 1391 |

| In-plane C-H bend | 1378 |

| O-C-O bend | 788 |

| Out-of-plane C-H bend | 1070 |

Data sourced from C.I. Ratcliffe et al. (2014) and represents scaled computational results.

Isotopic substitution is a valuable technique for assigning vibrational modes, as the frequency of a mode is dependent on the masses of the atoms involved. In this compound, isotopic substitution of hydrogen with deuterium (B1214612) (H/D) and lithium-6 (B80805) with lithium-7 (B1249544) (⁶Li/⁷Li) has been utilized to confirm the assignments of the formate ion's vibrational modes. cdnsciencepub.com

For example, studies have used the isotopic shifts resulting from these substitutions to assign the low-frequency lattice modes. cdnsciencepub.com The assignments of the rocking, wagging, and twisting modes of the formate ion, as well as translational modes, have been supported by the observed shifts upon isotopic substitution. cdnsciencepub.com

Anharmonicity Correction in Vibrational Analysis of Formate (Product Rule Application)

In the vibrational analysis of the formate ion (HCOO⁻), accounting for anharmonicity is crucial for accurately assigning experimental frequencies to specific vibrational modes. While harmonic approximations are a useful starting point, real molecular vibrations exhibit anharmonicity, leading to deviations from predicted harmonic frequencies. This is particularly evident for higher frequency modes, such as C-H stretching, where the discrepancy between harmonic calculations and experimental observations can be significant. cas.cz

For the formate ion, the application of the Teller-Redlich product rule helps to refine the force constants used in vibrational calculations. rsc.org This leads to a more accurate prediction of the vibrational spectrum and a better understanding of the coupling between different vibrational modes. researchgate.netscielo.br The correction for anharmonicity is essential for resolving ambiguities in spectral assignments, especially in cases of Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibration, leading to a mixing of their wavefunctions and a shift in their frequencies. cas.cz

Polarized Raman Measurements for Crystal Orientation Studies of this compound

Polarized Raman spectroscopy is a powerful, non-destructive technique for determining the crystallographic orientation of materials, including single crystals of this compound. akjournals.comresearchgate.netpku.edu.cn This method relies on the principle that the intensity of Raman scattering for a particular vibrational mode depends on the orientation of the crystal with respect to the polarization of the incident and scattered light. nicoletcz.czedinst.com

By systematically rotating the crystal and analyzing the changes in the Raman signal for different polarization configurations, it is possible to determine the orientation of the crystallographic axes. pku.edu.cnnicoletcz.cz For this compound monohydrate (LiHCOO·H₂O), which crystallizes in the orthorhombic space group, polarized Raman studies have been instrumental in assigning the observed vibrational modes to their respective symmetry species (A₁, A₂, B₁, B₂). researchgate.netaps.org

The experimental setup for polarized Raman measurements typically involves a Raman microscope equipped with polarizers for both the incident laser beam and the collected scattered light. nicoletcz.czedinst.com By using specific geometric configurations, denoted by Porto notation (e.g., z(xx)z̅), where the letters indicate the propagation and polarization directions of the incident and scattered light relative to the crystal axes, detailed information about the Raman tensor for each vibrational mode can be obtained. edinst.comuc.pt This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the this compound crystal. akjournals.comresearchgate.net

| Raman Mode | Frequency (cm⁻¹) | Symmetry |

| Lattice Mode | 79 | A₁(z) |

| Lattice Mode | 104 | A₁(z) |

| C-H out-of-plane bend | 1068 | B₂(y) |

| C-O stretch | 1372 | A₁(z) |

| C-H stretch | 2845 | A₁(z) |

| Data derived from studies on this compound monohydrate single crystals. researchgate.netaps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, structure, and dynamics of this compound in various states. nih.govmst.edu

Solid-State NMR for Local Structure and Ion Dynamics in Formate-Containing Materials

Solid-state NMR (ssNMR) is particularly well-suited for studying the local structure and ionic dynamics in crystalline and disordered materials containing the formate ion. acs.orgresearchgate.net Unlike diffraction techniques that rely on long-range order, ssNMR provides information on the atomic scale, making it invaluable for characterizing local environments. nih.govrsc.org

In the context of lithium-ion batteries, ssNMR has been used to identify and monitor the formation of this compound as a decomposition product at the electrode-electrolyte interface. acs.orgacs.orgnih.gov The accumulation of this compound can impact battery performance and longevity. acs.orgacs.org By probing the local environment of lithium and other nuclei, ssNMR can provide insights into the mechanisms of electrolyte degradation. nih.gov

Furthermore, ssNMR techniques can be used to study ion dynamics in formate-containing materials. acs.orgpnas.org By measuring parameters such as spin-lattice relaxation times (T₁), information about the mobility and exchange processes of lithium ions can be obtained. pnas.org This is crucial for understanding the ionic conductivity of solid electrolytes and other materials relevant to energy storage. rsc.orgpnas.org

Multinuclear NMR Approaches (e.g., ¹H, ¹³C, ⁷Li NMR) for this compound Analysis

A multinuclear NMR approach, utilizing ¹H, ¹³C, and ⁷Li nuclei, provides a comprehensive analysis of this compound. huji.ac.iloxinst.com Each nucleus offers a unique perspective on the molecular structure and environment.

¹H NMR: The proton NMR spectrum of this compound typically shows a singlet corresponding to the hydrogen atom of the formate ion. chemicalbook.comdoi.org The chemical shift of this proton can be influenced by the solvent and the presence of other species in solution. doi.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carboxylate carbon of the formate ion. chemicalbook.comspectrabase.com The chemical shift is characteristic of the sp²-hybridized carbon in the carboxylate group. oxinst.com

⁷Li NMR: Lithium-7 is a highly sensitive nucleus for NMR spectroscopy, making it an excellent probe for studying lithium-containing compounds. oxinst.comhuji.ac.il The ⁷Li NMR chemical shift is sensitive to the coordination environment of the lithium ion. researchgate.netresearchgate.net In studies of this compound, ⁷Li NMR can be used to investigate ion pairing and solvation effects in solution. researchgate.netresearchgate.net In solid-state studies, ⁷Li NMR can provide information about the different lithium sites within the crystal lattice and their dynamics. researchgate.netenergy.govnih.gov While ⁷Li is a quadrupolar nucleus, which can lead to broader lines, it is often preferred over ⁶Li due to its much higher natural abundance and sensitivity. huji.ac.il

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | ~8.1-8.5 | Formate proton environment |

| ¹³C | ~170 | Carboxylate carbon environment |

| ⁷Li | Varies with solvent/coordination | Lithium ion environment, ion pairing, dynamics |

| Chemical shifts are relative to standard references and can vary with experimental conditions. oxinst.comdoi.orgspectrabase.com |

By combining data from these different nuclei, a detailed picture of the structure, dynamics, and interactions of this compound in various systems can be constructed. nih.govresearchgate.net

Electronic Structure and Quantum Mechanical Investigations of Lithium Formate

Ab Initio Calculations of Lithium Formate (B1220265) Electronic States

Ab initio calculations, which are quantum chemistry methods based on first principles without empirical parameters, have been instrumental in understanding the electronic properties of lithium-containing compounds. researchgate.net These calculations provide valuable data on bond lengths, harmonic frequencies, and dissociation energies for the electronic states of molecules and ions containing lithium. researchgate.net For instance, studies have determined optimized geometries and other properties for a range of lithium-containing diatomic molecules and ions, highlighting the stability of these species against dissociation and electron loss. researchgate.net

Hybrid Functional Approaches for Electronic Structure Description

Hybrid exchange-correlation functionals are a class of approximations in density functional theory (DFT) that incorporate a portion of exact Hartree-Fock exchange. frontiersin.org This approach often yields more accurate descriptions of electronic structures, particularly for properties like band gaps, compared to standard approximations like the generalized gradient approximation (GGA). acs.orgdiva-portal.org Functionals such as PBE0 and HSE06 are commonly used for this purpose. frontiersin.org

The inclusion of exact exchange makes hybrid functional calculations computationally more demanding than traditional DFT methods. frontiersin.org However, their ability to provide a more precise picture of electronic properties makes them a valuable tool for studying complex materials. frontiersin.orgresearchgate.net For example, in the context of battery materials, hybrid functionals have been used to investigate the electronic structure and electrochemical performance of lithium-ion battery components. acs.org The choice of functional and the fraction of exact exchange can be tuned to achieve results that are in better agreement with experimental data. diva-portal.org

Recent advancements have focused on developing more efficient and transferable local hybrid functionals that can be applied to a wide range of systems, from molecules to solids, and can accurately predict various properties, including thermochemistry, excitation energies, and spectroscopic parameters. arxiv.org

Characterization of Band Edges in Lithium Formate-Related Materials

The characterization of conduction and valence band edges is crucial for understanding the electronic and optical properties of materials. In lithium-containing materials, the position of the band edges relative to reference levels, such as the vacuum level or the standard hydrogen electrode, determines their potential applications in electronic and electrochemical devices. researchgate.net

For instance, in the context of lithium-ion battery cathode coatings, the alignment of the insulator's conduction band minimum (CBM) with the Li/Li+ redox level is critical for lithium ion transport. researchgate.net Theoretical calculations using hybrid functionals like HSE have been employed to predict the band alignment of various insulating materials with respect to the Li/Li+ level. researchgate.net

Experimental techniques such as non-resonant inelastic X-ray scattering (NIXS) can probe the electronic structure of lithium compounds, providing data on the Li and O K-edges which can be compared with theoretical calculations to validate the computational models. nist.gov The optical band gap of lithium-containing nanoparticles, such as Li2Ni8O10 and LiMn2O4, has been determined using diffuse reflectance spectroscopy, revealing their semiconductor nature. researchgate.net

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of molecular and solid-state systems, including those containing this compound. diva-portal.orgnih.gov DFT allows for the calculation of various properties, from optimized geometries to spectroscopic parameters, providing insights that complement experimental findings. nih.govfaccts.de

Geometry Optimization and Stability Analysis of Formate Species

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule or crystal, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.netacs.org The stability of the optimized structure is confirmed by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. acs.orgnih.gov

In the study of formate species, DFT has been employed to investigate their interaction with surfaces like cerium oxide. conicet.gov.ar These studies have identified different configurations of formate species, such as bridged and monodentate structures, and analyzed their relative stability under various conditions. conicet.gov.ar Such analyses are crucial for understanding the role of formates in catalytic reactions. conicet.gov.ar

| Molecule | Basis Set | Functional | Finding |

| Chalcone Isomers | 6-311G(d,p) | B3LYP | Geometry optimization and stability analysis. acs.orgnih.gov |

| Formate on CeO2 | (details not specified) | DFT+U | Identification and stability of different formate species. conicet.gov.ar |

Vibrational Frequency Calculations and Scaling Factors for this compound

Vibrational spectroscopy, such as Raman and infrared (IR) spectroscopy, is a powerful technique for characterizing molecular structures. DFT calculations can predict the vibrational frequencies of molecules, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. harvard.edu

It is a known issue that harmonic vibrational frequencies calculated with DFT are often systematically higher than the fundamental frequencies observed experimentally. sapub.orgacs.org To improve the agreement between theoretical and experimental data, calculated frequencies are often multiplied by an empirical scaling factor. harvard.edusapub.org These scaling factors are specific to the chosen DFT functional and basis set combination and are determined by comparing calculated frequencies for a set of well-characterized molecules with their experimental counterparts. acs.orgacs.orgresearchgate.net For example, a scaling factor of 0.9594 has been reported for the PBE0 hybrid functional with the TZVPPD basis set. harvard.edu

DFT has been successfully applied to calculate the Raman spectra of this compound, with the results showing good agreement with experimental data after applying appropriate scaling factors. harvard.edu

| Functional/Basis Set | Scaling Factor | Application |

| B3PW91/Sadlej | 0.9674 | Vibrational frequencies. harvard.edu |

| PBE0/TZVPPD | 0.9594 | Vibrational frequencies. harvard.edu |

| B3LYP/6-311G(d,p) | 0.985 (<1700 cm⁻¹) / 0.952 (>1700 cm⁻¹) | Vibrational frequencies. sapub.org |

Prediction of Spectroscopic Parameters (e.g., EPR g- and Hyperfine Tensors) for this compound Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. nih.gov DFT calculations are routinely used to predict EPR spectroscopic parameters, including the g-tensor and hyperfine coupling tensors, which helps in the identification and characterization of radical species. nih.govresearcher.life

In the case of this compound monohydrate, EPR studies combined with DFT calculations have been used to investigate the radicals formed upon X-ray irradiation. researchgate.netresearchgate.net The primary radical formed is often the CO2•⁻ radical anion. researchgate.netresearchgate.net Over time, this primary radical can decay, leading to the formation of secondary radicals. researchgate.net DFT calculations of the g-tensor and hyperfine couplings have been crucial in proposing structures for these secondary radicals. researcher.liferesearchgate.net The ORCA software package is one example of a program that can perform these types of calculations. faccts.de

| Radical Species | Method | Predicted Parameters |

| CH3• | B3LYP/EPR-II | g-tensor, hyperfine couplings. faccts.de |

| Radicals in α-l-Sorbose | DFT | Hyperfine coupling tensors. researcher.life |

| Radicals in this compound Monohydrate | DFT | g-tensor, hyperfine coupling tensors. researchgate.netresearchgate.net |

Theoretical Studies on Coordination Chemistry and Bonding Nature in this compound

Lithium Ion Coordination Environments and Pyramidalization

In crystalline this compound monohydrate (LiHCOO·H₂O), the lithium ion (Li⁺) is found in a well-defined coordination environment. Theoretical models and experimental data from crystal structure analysis confirm that the Li⁺ ion is tetrahedrally coordinated. Specifically, it is bonded to three oxygen atoms from three distinct formate anions and one oxygen atom from a water molecule. researchgate.net This coordination results in a distorted tetrahedral geometry around the lithium cation. researchgate.net

The Li-O bond distances in this tetrahedral arrangement have been determined with high precision. The distances vary slightly, ranging from approximately 1.923 Å to 1.974 Å. These values are in close agreement with the sum of the ionic radius of Li⁺ and the van der Waals radius of oxygen. researchgate.net The angles of the O-Li-O bonds in the tetrahedron vary between 104° and 112°, indicating a deviation from perfect tetrahedral symmetry.

The concept of "pyramidalization," which involves the distortion of a planar group of atoms into a pyramid shape, is a known phenomenon in the structural chemistry of certain organolithium compounds, particularly at carbanionic centers. researchgate.netaip.org For instance, studies on benzyllithium (B8763671) compounds have revealed pyramidal benzylic carbon atoms. researchgate.net This distortion signifies a degree of rehybridization of the central atom. aip.org However, in the case of this compound, the formate ion (HCOO⁻) is inherently planar. Theoretical and crystallographic studies confirm the planarity of the formate group within the crystal structure, and there is no significant evidence or discussion in the literature to suggest pyramidalization of the formate ligand upon coordination to the lithium ion. The bonding is primarily described by the electrostatic interaction between the lithium cation and the oxygen atoms of the planar carboxylate group and the water molecule. researchgate.net

Correlations Between C-O and Li-O Bond Lengths in Formate Complexes

The interplay between the bond lengths within the formate ligand (C-O) and the coordination bonds to the lithium ion (Li-O) provides valuable information about the electronic distribution and bonding within the complex. In this compound monohydrate, the two oxygen atoms of the formate group exist in different coordination environments. One oxygen atom, O(1), is coordinated to a single lithium ion and also participates in a hydrogen bond with a water molecule. The other oxygen atom, O(2), is coordinated to two separate lithium ions.

One might expect this difference in coordination to result in a significant disparity between the two C-O bond lengths. However, high-resolution crystal structure determination has shown that the two C-O bond lengths are nearly identical, at 1.244 Å and 1.248 Å. This finding contradicts some earlier, less accurate determinations which suggested a significant difference. The near-equivalence of the C-O bonds suggests that the electronic charge is delocalized across the O-C-O fragment. Theoretical interpretations propose that the effect of O(1) forming a hydrogen bond compensates for it being coordinated to only one Li⁺ ion, while O(2) is coordinated to two. This results in a balanced electronic state and consequently, very similar C-O bond lengths.

This observation highlights a key aspect of the bonding in this compound: the distribution of electron density is influenced by the complete coordination sphere, including both the primary coordination to the metal ion and secondary interactions like hydrogen bonding.

Below is a table summarizing the key bond distances found in this compound monohydrate.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C-O | C | O(1) | 1.244 |

| C-O | C | O(2) | 1.248 |

| Li-O | Li | O(1) | 1.938 |

| Li-O | Li | O(2') | 1.923 |

| Li-O | Li | O(2'') | 1.954 |

| Li-O | Li | O(3''') | 1.974 |

| Note: O(2'), O(2''), and O(3''') denote oxygen atoms from different neighboring formate or water molecules involved in the lithium coordination sphere. |

Radical Formation and Radiation Effects in Lithium Formate

Electron Paramagnetic Resonance (EPR) Spectroscopy of Irradiated Lithium Formate (B1220265)

EPR spectroscopy is a primary tool for detecting and characterizing the unpaired electron spins of radical species generated by ionizing radiation. In lithium formate, the EPR spectrum, though seemingly simple, encapsulates complex interactions that reveal the nature of the radicals and their environment.

When irradiation is performed at cryogenic temperatures (6-8 K or 77 K), the radical population is more complex. nih.govnih.gov At these low temperatures, two main types of radicals are observed: the well-known CO₂⁻ radical and a protonated electron-gain product, identified as HCOOH⁻. nih.govnih.govresearchgate.net The latter can exist in different geometrical conformations. nih.govnih.gov Additionally, pairs of CO₂⁻ radicals have been detected at these low temperatures. nih.gov

Long-term storage of this compound monohydrate at room temperature after irradiation leads to the decay of the dominant CO₂⁻ radical. nih.govresearchgate.net This decay reveals the EPR signals of at least two other minority radical species that were initially obscured. nih.govresearchgate.net Tentative candidates for these secondary radicals include the CO⁻ radical and a dimer formed between a CO₂⁻ radical and an adjacent formate molecule. nih.govresearchgate.net

| Radical Species | Conditions of Observation | References |

| CO₂⁻ (Carbon Dioxide Anion Radical) | Dominant species after irradiation at room temperature (295 K). Also present at cryogenic temperatures. | diva-portal.orgresearchgate.netnih.gov |

| HCOOH⁻ (Protonated Electron-Gain Product) | Formed upon irradiation at cryogenic temperatures (6-8 K or 77 K). Exists in multiple conformations. | nih.govnih.govresearchgate.net |

| CO₂⁻ Radical Pairs | Observed after irradiation at cryogenic temperatures (6-8 K). | nih.gov |

| Secondary Minority Radicals (e.g., CO⁻, Dimer) | Become dominant after long-term storage at room temperature due to the decay of the CO₂⁻ radical. | nih.govresearchgate.net |

The stability and transformation of radiation-induced radicals in this compound are highly dependent on temperature. The primary radicals generated at cryogenic temperatures (6-8 K) are not all stable upon warming. nih.gov Both the radical pairs and the protonated electron-gain product (HCOOH⁻) begin to decay as the temperature is raised. nih.gov The decay of the HCOOH⁻ radical appears to proceed through a transient species. nih.gov

Above approximately 200 K, the EPR spectrum simplifies significantly, becoming dominated by the signal from the CO₂⁻ (mono) radicals. nih.gov This radical is the primary species responsible for the dosimetric signal observed at room temperature. nih.gov However, even the CO₂⁻ radical is not indefinitely stable. Studies involving long-term storage (e.g., eight months) at ambient temperature show a significant decay of the CO₂⁻ radical signal, which allows for the observation of underlying, more stable minority radical species. nih.govresearchgate.net Conversely, the EPR signal has been found to be stable for at least one month when stored at temperatures below 40°C, which is a critical property for its use in dosimetry. researchgate.netdiva-portal.org

The dosimetric application of this compound hinges on the stability and reproducibility of its EPR signal. The material exhibits several promising properties for dosimetry. The EPR signal is stable for at least one month after irradiation when dosimeters are stored at a constant relative humidity of 33% and at temperatures below 40°C. researchgate.netdiva-portal.org This stability is sufficient for applications such as transfer dosimetry in clinical audits. researchgate.netdiva-portal.org

This compound is notably sensitive to radiation, showing a sensitivity that is approximately 6 to 7 times higher than that of alanine, a standard EPR dosimetry material. researchgate.net This high sensitivity allows for the measurement of lower doses, with a detectable threshold dose determined to be around 0.5 Gy. researchgate.net The relationship between the absorbed dose and the resulting EPR signal intensity is perfectly linear in the ranges studied for radiotherapy. researchgate.netconicet.gov.ar The robustness of the this compound system and the stability of the free radicals produced make it a well-suited material for dosimetric studies. researchgate.netresearchgate.net

Temperature Dependence of Radical Formation and Decay in this compound

Electron Nuclear Double Resonance (ENDOR) and ENDOR-Induced EPR (EIE) Studies of this compound Radicals

While EPR provides an overview of the paramagnetic species, Electron Nuclear Double Resonance (ENDOR) and ENDOR-Induced EPR (EIE) are more advanced techniques that offer higher resolution. They are used to probe the weak hyperfine interactions between the unpaired electron of a radical and the magnetic nuclei in its vicinity, which are often unresolved in the main EPR spectrum.

Through ENDOR and EIE studies on irradiated single crystals of this compound monohydrate, it has been possible to measure the hyperfine interactions that cause the broadening of the main EPR line. diva-portal.orgresearchgate.net For the dominant CO₂⁻ radical, interactions with four distinct lithium nuclei and four different protons have been quantified. diva-portal.orgresearchgate.net The hyperfine coupling (hfc) tensors, which describe the anisotropic nature of these interactions, have been determined. diva-portal.orgresearchgate.net The large linewidth of about 1.5 mT in the polycrystalline EPR spectrum is a direct result of these extensive hyperfine couplings. diva-portal.orgresearchgate.net

Hyperfine coupling tensors were also determined for the two primary radicals present at very low temperatures (6-8 K): the CO₂⁻ radical and the protonated electron-gain product. nih.gov The g-tensor and the ¹³C hyperfine coupling tensor for the CO₂⁻ radical have also been fully characterized. diva-portal.orgresearchgate.net The EIE technique has been particularly useful in separating the signals from different radicals, confirming, for instance, that a specific small lithium hyperfine interaction belongs to a second, less abundant radical species present at room temperature. diva-portal.orgresearchgate.netresearchgate.net

Table of g-Tensor and ¹³C Hyperfine Coupling Tensor for the CO₂⁻ Radical Data extracted from studies on single crystals irradiated and measured at 295 K.

| Tensor | Principal Values | Principal Directions (w.r.t. a, b, c axes) | References |

| g-Tensor | g_x = 2.0031 | (0.717, -0.697, 0.017) | researchgate.net |

| g_y = 1.9970 | (0.697, 0.717, 0.021) | researchgate.net | |

| g_z = 2.0016 | (-0.025, 0.010, 0.999) | researchgate.net | |

| ¹³C hfc (MHz) | A_x = 551 | (0.701, 0.713, -0.015) | researchgate.net |

| A_y = 521 | (-0.713, 0.701, -0.022) | researchgate.net | |

| A_z = 627 | (0.026, 0.007, 0.999) | researchgate.net |

A significant achievement of the ENDOR studies on this compound has been the successful assignment of the measured hyperfine couplings to specific nuclei within the crystal lattice. diva-portal.orgresearchgate.net For the CO₂⁻ radical, all four measured lithium couplings and four proton couplings were assigned to their respective nuclei in the surrounding matrix. diva-portal.orgresearchgate.netresearchgate.net This detailed assignment provides a precise map of the radical's local environment. researchgate.net

The EIE technique was instrumental in this process. By setting the ENDOR frequency to a specific transition corresponding to a particular nucleus (e.g., Li1, Li2), an EPR spectrum of only the radical coupled to that nucleus can be recorded. researchgate.net This method confirmed that the four main lithium interactions (Li1-Li4) and the primary proton interactions are all associated with the dominant CO₂⁻ radical species. researchgate.net This detailed understanding of the hyperfine structure is crucial for explaining the EPR line shape and for any potential efforts to improve the dosimetric properties of this compound, for example, through isotopic substitution. researchgate.net

Characterization of Minority and Secondary Radical Species (e.g., ˙CO₂⁻, HCOOH•⁻, CO•⁻, Dimer Radicals)

Following exposure to ionizing radiation, this compound monohydrate (LiHCO₂·H₂O) exhibits a complex array of radical species. While the carbon dioxide anion radical (˙CO₂⁻) is the predominant and most stable species at room temperature, several minority and secondary radicals are also formed. diva-portal.org The identification and characterization of these less abundant species are crucial for a complete understanding of the radiation chemistry of this compound. These radicals have been extensively studied using advanced electron magnetic resonance (EMR) techniques, including Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and ENDOR-Induced EPR (EIE). nih.govresearchgate.net

Studies on single crystals of this compound monohydrate X-irradiated at low temperatures (around 77 K) reveal the presence of several radical species. researchgate.net The primary radicals identified under these conditions are the ˙CO₂⁻ radical (denoted as R1), a protonated electron-gain product, HCOOH•⁻ (denoted as R2), and another geometrical conformation of the HCOOH•⁻ radical that was previously unidentified (denoted as R3). nih.govresearchgate.netbioone.org

Upon irradiation at room temperature (295 K) and subsequent long-term storage, the concentration of the primary ˙CO₂⁻ radical significantly decreases. nih.govresearchgate.net The EPR spectra then become dominated by signals from at least two minority radical species, denoted as R4 and R5. researchgate.net These are believed to be formate-centered π-radicals. nih.govresearchgate.net Based on their EPR parameters, tentative assignments for these minority species have been proposed. One of the radicals is suggested to be the CO•⁻ radical, while another is a dimer radical formed by the reaction of a ˙CO₂⁻ radical with an adjacent formate molecule, yielding the proposed structure ⁻O₂C·O·(•)CH·O⁻. nih.govresearchgate.netbioone.org The presence of a second, less abundant radical species alongside the dominant ˙CO₂⁻ has also been noted in other studies, with a small lithium hyperfine interaction being attributed to this minority radical. diva-portal.org

The characterization of these radical species is summarized in the table below.

| Radical Species | Notation | Conditions of Observation | Experimental Characterization Techniques | Key Findings |

|---|---|---|---|---|

| Carbon Dioxide Anion Radical | ˙CO₂⁻ (R1) | Primary radical at 77 K and dominant at room temperature. nih.govresearchgate.netnih.gov | EPR, ENDOR, EIE | The main dosimetric signal in this compound. nih.gov Its concentration decays over time at room temperature. nih.govresearchgate.net |

| Protonated Formic Acid Radical | HCOOH•⁻ (R2) | Observed after irradiation at 77 K. nih.govresearchgate.net | EPR, ENDOR, EIE | An electron-gain product existing in multiple conformations. nih.govresearchgate.netnih.gov |

| Geometrical Conformer of HCOOH•⁻ | R3 | Observed after irradiation at 77 K. nih.govresearchgate.net | EPR, ENDOR, EIE | A different geometrical conformation of the HCOOH•⁻ radical. nih.govresearchgate.net |

| Carbon Monoxide Radical Anion (tentative) | CO•⁻ (R4/R5) | Minority species observed after room temperature irradiation and storage. nih.govresearchgate.net | EPR | A formate-centered π-radical. nih.govresearchgate.net |

| Dimer Radical (tentative) | ⁻O₂C·O·(•)CH·O⁻ (R4/R5) | Minority species observed after room temperature irradiation and storage. nih.govresearchgate.net | EPR | Formed from the reaction of ˙CO₂⁻ with a neighboring formate molecule. nih.govresearchgate.net |

Quantum Chemical Modeling of Radical Structures and Formation Mechanisms in this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the structures and formation mechanisms of radical species in irradiated this compound. nih.govresearchgate.netuio.no These computational methods complement experimental EMR techniques by providing theoretical validation for proposed radical structures and offering insights into their electronic properties and formation pathways. uio.no

Periodic DFT calculations have been successfully employed to model the radical species observed in this compound monohydrate crystals. nih.govresearchgate.net For instance, quantum chemical modeling was instrumental in confirming the structure of the R3 radical, a geometrical conformation of HCOOH•⁻, and in proposing a plausible mechanism for its formation. nih.govresearchgate.netbioone.org The use of periodic boundary conditions in these calculations is crucial as it allows for the simulation of the crystalline environment, which significantly influences the properties and stability of the trapped radicals. uio.no

The general approach involves performing geometry optimizations of various candidate radical structures within the crystal lattice. uio.no Subsequently, the magnetic properties of these optimized structures, such as g-tensors and hyperfine coupling tensors, are calculated. nih.gov These calculated parameters are then compared with the experimental data obtained from EPR and ENDOR spectroscopy to either confirm or refute the proposed radical identities. uio.no This combined experimental and computational approach has proven to be highly effective in identifying the various radical species in irradiated this compound. diva-portal.org

DFT calculations have not only been used to identify stable radical products but also to investigate the mechanisms of their formation and interconversion. uio.no For example, by modeling the potential energy surfaces, it is possible to explore the pathways by which primary radicals transform into more stable secondary species upon warming. nih.gov

The table below summarizes the application of quantum chemical modeling in the study of radicals in this compound.

| Radical Species Modeled | Computational Method | Key Computational Findings | Experimental Correlation |

|---|---|---|---|

| HCOOH•⁻ (R2) and its conformer (R3) | Periodic Density Functional Theory (DFT) nih.govresearchgate.net | Confirmed the structure of the previously unidentified R3 radical and proposed a formation mechanism. nih.govresearchgate.netbioone.org Modeled different conformations of the HCOOH•⁻ radical. nih.gov | Calculated hyperfine coupling tensors showed good agreement with experimental data from EPR and ENDOR. researchgate.net |

| ˙CO₂⁻ (R1) | Periodic Density Functional Theory (DFT) nih.gov | Assisted in the assignment of the radical structure and the analysis of its interactions with neighboring nuclei. nih.gov | Calculated hyperfine coupling tensors for proton and lithium interactions were compared with experimental results. nih.gov |

| Minority Radicals (e.g., CO•⁻, Dimer Radical) | Periodic Density Functional Theory (DFT) nih.govresearchgate.net | Proposed tentative structures for the minority radicals observed after long-term storage based on calculated EPR parameters. nih.govresearchgate.net | Comparison of calculated g- and hyperfine coupling tensors with experimental EPR data. nih.govresearchgate.net |

Computational Chemistry and Molecular Simulations of Lithium Formate Systems

Molecular Dynamics (MD) Simulations of Lithium Formate (B1220265) Clusters

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the behavior of lithium formate clusters, offering insights into their formation, stability, and fragmentation. acs.orgnih.gov These computational methods can elucidate processes involving neutral species that are not experimentally observable. acs.orgnih.govresearchgate.net

Thermal Dissociation Molecular Dynamics (TDMD) for Fragmentation Studies of this compound Clusters

Thermal Dissociation Molecular Dynamics (TDMD) is a simulation technique used to model the high-energy collision dissociation (HCD) and collision-induced dissociation (CID) of singly positively charged this compound clusters. acs.orgnih.gov These simulations have successfully replicated experimental ESI HCD spectra of this compound solutions. acs.orgnih.gov A key finding from TDMD simulations is the identification of the primary fragmentation channel for these clusters, which involves the loss of neutral (LiHCOO)₂ dimers. acs.orgnih.gov

Simulations of Li⁺(HCOOLi)n clusters, specifically for n=12 and n=13, were conducted at temperatures ranging from 1100 K to 1300 K to study their dissociation kinetics. pacific.edu The fragmentation patterns observed in these simulations align with experimental results, showing the predominant loss of a neutral dimer. researchgate.netpacific.edu

Modeling of Electrospray Ionization (ESI) and High-Energy Collision Dissociation (HCD) Processes for Formate Clusters

Electrospray ionization (ESI) is a widely used technique for generating ions from solution for mass spectrometry analysis. acs.org In the context of this compound, ESI produces both cationic and anionic clusters. researchgate.netnih.govpnnl.gov The general formulas for these clusters are (HCOOLi)nLi⁺, (HCOOLi)nLimᵐ⁺, (HCOOLi)nHCOO⁻, and (HCOOLi)n(HCOO)mᵐ⁻. researchgate.netnih.govpnnl.gov

High-energy collision dissociation (HCD) is a fragmentation technique used in mass spectrometry to break down precursor ions into product ions. thermofisher.com In the case of singly charged positive this compound clusters, fragmentation predominantly occurs through the initial loss of a dimer unit, ((HCOOLi)₂), followed by the loss of monomer units (HCOOLi). researchgate.netnih.gov For multiply charged clusters, both positive and negative, the main dissociation pathway is through Coulomb repulsion. researchgate.netnih.gov In contrast, singly charged negative clusters primarily dissociate by sequentially losing monomer units. researchgate.netnih.gov

TDMD simulations have been instrumental in modeling the HCD/CID of this compound clusters, providing insights that complement experimental observations. acs.orgnih.govacs.org These simulations have not only reproduced experimental spectra but also confirmed the existence of "magic number clusters". acs.orgnih.gov

Investigation of Magic Number Clusters (MNCs) and Their Stability in this compound Systems

Magic number clusters (MNCs) are clusters of atoms or molecules that are observed in mass spectra with unusually high intensity, indicating exceptional stability. researchgate.net In this compound systems, several MNCs have been identified in both positive and negative ion modes, with the positive ion mode showing a more pronounced presence of these stable clusters. researchgate.netnih.govpnnl.gov The most abundant and stable of these is the (HCOOLi)₃Li⁺ cluster. researchgate.netnih.govpnnl.gov

Experimental and computational studies have shown that during fragmentation of larger, singly charged positive clusters, the (HCOOLi)₃Li⁺ magic cluster is often the most abundant fragment ion at higher collision energies. researchgate.netnih.gov This magic cluster then fragments further into dimer and monomer ions at lower abundances. researchgate.netnih.gov

Quantum chemical calculations have provided a structural basis for the stability of the (HCOOLi)₃Li⁺ trimer ion. researchgate.netnih.govpnnl.gov These calculations reveal a closed-ring structure, analogous to the phenalenylium structure, where three closed rings are connected to a central lithium ion. researchgate.netnih.govpnnl.gov Further additions of monomer units to this stable core lead to similarly symmetric structures for hexamer and nonamer cluster ions. researchgate.netnih.govpnnl.gov Thermochemical calculations corroborate these findings, showing that the trimer cluster ion is more stable than its neighboring clusters, which explains its "magic" nature. researchgate.netnih.govpnnl.gov

The table below summarizes the observed magic number clusters and their characteristics.

| Cluster Formula | Charge State | Key Characteristics |

| (HCOOLi)₃Li⁺ | Positive | Most abundant and stable MNC. researchgate.netnih.govpnnl.gov Forms a closed-ring structure. researchgate.netnih.govpnnl.gov |

| (HCOOLi)₆Li⁺ | Positive | Forms a symmetric structure based on the trimer core. researchgate.netnih.govpnnl.gov |

| (HCOOLi)₉Li⁺ | Positive | Forms a symmetric structure based on the trimer core. researchgate.netnih.govpnnl.gov |

| Various | Negative | Observed, but less predominant than in positive ion mode. researchgate.netnih.govpnnl.gov |

Dissociation Kinetics and Activation Energy Determination for this compound Ion Clusters

The dissociation kinetics of this compound ion clusters have been investigated using molecular dynamics simulations. pacific.edu For Li⁺(HCOOLi)n clusters with n=12 and n=13, the dissociation kinetics were found to be similar across a temperature range of 1100 K to 1300 K. pacific.edu This similarity is reflected in their activation energies, which differed by less than 100 J. pacific.edu

First-order kinetics were assumed at the beginning of the reaction to analyze the data using the Arrhenius equation. pacific.edu This assumption is based on the initial fragmentation of the parent cluster being the primary source of products, with minimal secondary fragmentation at the start of the reaction. pacific.edu

The activation energy for ion diffusion can be calculated from molecular dynamics simulations using an Arrhenius-type relation. lidsen.com For comparison, the activation energy for lithium-ion diffusion in other lithium-containing materials, such as LiCoVO₄, has been estimated using both theoretical calculations and experimental methods, with values ranging from 0.23 to 0.37 eV for low-energy pathways. mdpi.com Studies on other systems like peptide ions have shown that dissociation kinetics can approach the rapid energy exchange limit depending on factors like molecular size and threshold dissociation energy. acs.org

Ab Initio Molecular Dynamics (AIMD) for Solution-Phase Behavior of Formate

Ab initio molecular dynamics (AIMD) simulations provide a detailed, quantum mechanical view of the behavior of ions and molecules in solution. This method is particularly useful for studying bond-breaking and formation processes, which cannot be accurately modeled with empirical force fields. nih.gov

Influence of Ionic Environments on Formate Chemistry in Aqueous Solutions

The formate ion, being the simplest carboxylate anion, serves as a fundamental model for studying solvation and reactivity in aqueous environments. worldscientific.comresearchgate.net AIMD simulations have been employed to explore the microscopic details of the solvation of the formate ion in water at various temperatures. worldscientific.com The formate ion strongly influences its surrounding water molecules through hydrogen bonding. worldscientific.com

The presence of other ions in the solution can significantly affect the chemistry of formate. For instance, AIMD simulations of formic acid deprotonation in concentrated lithium bromide solution have shown that the presence of bromide ions near the formic acid's hydroxyl group inhibits deprotonation. nih.gov This highlights the importance of the local ionic environment on acid-base chemistry.

The concentration of formate ions themselves also plays a crucial role. In solutions of xanthan gum, for example, increasing the concentration of potassium formate enhances the rheological properties and thermal stability of the solution. mdpi.comresearchgate.net This is attributed to the high ionic strength protecting the helical structure of the biopolymer. mdpi.com While not directly about this compound, these studies underscore the general principle that the ionic environment, including the concentration of formate and other salts, has a profound impact on the behavior of chemical systems in aqueous solutions.

Protonation/Deprotonation Dynamics of Formic Acid/Formate